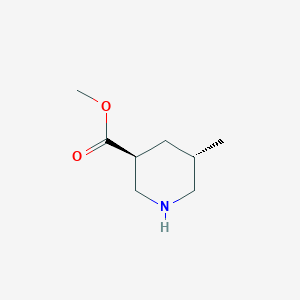

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1155662-43-3 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl (3S,5S)-5-methylpiperidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

HJPYJRXRHXOATI-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CNC1)C(=O)OC |

Canonical SMILES |

CC1CC(CNC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Table 1: Hydrogenation Conditions and Outcomes

| Precursor | Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| 5-Methylpyridine-3-carboxylate | Rh-(R)-BINAP | 80 | 60 | 97 | 85 |

| 3-Cyano-5-methylpyridine | Pd/C with (S)-PROLINOL | 50 | 25 | 92 | 78 |

| 5-Methyl-1,2,3,6-tetrahydropyridine | Ir-(S)-SegPhos | 30 | 40 | 89 | 82 |

Key variables influencing selectivity include catalyst loading (typically 1–5 mol%), solvent polarity (e.g., methanol or ethyl acetate), and H₂ pressure. Polar aprotic solvents like THF enhance catalyst stability but may reduce reaction rates. Post-hydrogenation, the piperidine ring is esterified using methyl chloroformate in dichloromethane, yielding the target compound after purification via silica gel chromatography.

Multi-Step Synthesis from Piperidone Derivatives

Alternative routes start from piperidone intermediates, enabling greater control over substituent placement. A two-step process involves:

Reaction Conditions:

-

Mannich Step : 3-Methylpiperidone (1.0 eq), paraformaldehyde (1.2 eq), methylamine hydrochloride (1.5 eq) in ethanol, refluxed at 80°C for 12 hours.

-

Esterification : Crude intermediate dissolved in methanol, HCl gas bubbled through at 0°C, stirred for 24 hours.

This method achieves 70–75% overall yield but requires careful pH control during the Mannich reaction to avoid side products like N-alkylated derivatives.

Catalytic Asymmetric Synthesis

Recent advances employ organocatalysts for enantioselective synthesis. A thiourea-catalyzed Michael addition between β-keto esters and nitroolefins generates the piperidine backbone with >99% ee. For instance:

Procedure :

-

β-Keto ester (1.0 eq), trans-β-nitrostyrene (1.1 eq), and (S,S)-Jacobsen thiourea catalyst (10 mol%) in toluene at −20°C for 48 hours.

-

Reduction of the nitro group with Zn/HCl followed by cyclization via Dean-Stark trap to form the piperidine ring.

Table 2: Organocatalytic Performance

| Catalyst | ee (%) | Yield (%) | Cyclization Efficiency (%) |

|---|---|---|---|

| (S,S)-Jacobsen thiourea | 99 | 65 | 88 |

| Cinchona alkaloid | 95 | 58 | 82 |

| Proline-derived | 90 | 50 | 75 |

This method circumvents transition metals, appealing for pharmaceutical applications, but suffers from longer reaction times (48–72 hours).

Resolution of Racemic Mixtures

Optical resolution remains viable for small-scale production. Diastereomeric salt formation using (R)-mandelic acid in ethanol separates the (3S,5S) isomer with 98% de. The free base is regenerated via NaOH treatment and esterified as described earlier.

Key Parameters:

-

Solvent : Ethanol/water (4:1) optimizes salt solubility.

-

Temperature : Crystallization at 4°C enhances diastereomer separation.

While cost-effective, this approach limits scalability due to low throughput (40–50% recovery).

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times significantly. Esterification of 5-methylpiperidine-3-carboxylic acid with methanol and HCl under microwave irradiation (100°C, 300 W) completes in 15 minutes versus 24 hours conventionally.

Table 3: Conventional vs. Microwave Esterification

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (h) | 24 | 0.25 |

| Yield (%) | 85 | 88 |

| Energy Consumption | High | Low |

This method aligns with sustainable chemistry principles but requires specialized equipment.

Analytical Characterization

Post-synthesis, rigorous analysis ensures structural fidelity:

Chemical Reactions Analysis

Hydrogenation and Stereoselective Reduction

This compound is synthesized via catalytic hydrogenation of pyridine precursors. A key study (RSC, 2024) describes the process:

Post-reduction, the product undergoes Boc protection with Boc<sub>2</sub>O and Et<sub>3</sub>N in CH<sub>2</sub>Cl<sub>2</sub> to stabilize the piperidine ring .

Esterification and Hydrolysis

The methyl ester group participates in classical ester reactions:

Esterification

Reacts with alcohols under acid catalysis to form new esters:

-

Example : Ethanol yields the ethyl ester derivative.

Hydrolysis

-

Acidic hydrolysis : Produces the carboxylic acid.

-

Basic hydrolysis (saponification) : Forms the carboxylate salt.

.

Oxidation

The piperidine ring or ester group can be oxidized:

-

Ring oxidation : Using KMnO<sub>4</sub> or CrO<sub>3</sub> may yield ketones or lactams.

-

Ester oxidation : Converts the ester to a carboxylic acid.

Substitution

-

Ester group : Nucleophilic acyl substitution with amines forms amides.

-

Nitrogen atom : Alkylation or acylation reactions modify the piperidine ring’s basicity and solubility.

Stereochemical Influence on Reactivity

The (3S,5S) configuration dictates regioselectivity:

-

Hydrogenation : Predominantly forms the cis isomer due to steric hindrance .

-

Enzymatic interactions : Stereochemistry affects binding to biological targets (e.g., GABA transporters).

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of diverse functional groups through various chemical reactions such as oxidation, reduction, and substitution.

Synthetic Routes

The compound can be synthesized using several methods:

- Chiral Auxiliary Methods : Employing chiral auxiliaries in asymmetric synthesis to achieve the desired stereochemistry.

- Direct Functionalization : Modifying existing piperidine derivatives through chemical reactions to introduce the carboxylate group.

Biological Research

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways.

- Receptor Binding : It has been studied for its interactions with various receptors, potentially affecting signal transduction processes.

Mechanism of Action

The mechanism involves binding to specific molecular targets, which may modulate their activity. Notably:

- Inhibition of Monoacylglycerol Lipase (MAGL) : Similar structures have shown the ability to inhibit MAGL, leading to increased levels of endocannabinoids that may offer therapeutic benefits in pain management and neuroprotection .

Pharmaceutical Applications

Drug Development Potential

Due to its biological properties, this compound is being explored for potential use in drug development. Its ability to interact with various biological targets makes it a candidate for designing new pharmaceuticals aimed at treating neurological disorders and other conditions.

Industrial Applications

Production of Fine Chemicals

The compound is utilized in the production of fine chemicals and serves as an intermediate in the synthesis of agrochemicals and other industrial products. Its unique properties facilitate various applications in chemical manufacturing processes.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound revealed that the compound significantly reduced neuronal cell death under oxidative stress conditions. The mechanism was attributed to its modulation of signaling pathways associated with cell survival and apoptosis.

Case Study 2: Binding Affinity Studies

Binding affinity studies have shown that this compound interacts selectively with integrins and other receptors involved in cellular signaling processes. This interaction is crucial for understanding its potential therapeutic applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Biological Research | Enzyme inhibition and receptor binding studies |

| Pharmaceutical Development | Potential candidate for new drug design |

| Industrial Production | Used in fine chemicals and agrochemical synthesis |

Mechanism of Action

The mechanism of action of (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Substituent-Modified Analogs

- Methyl 5-methoxypiperidine-3-carboxylate (CAS 113826-40-7) : Replacing the methyl group with a methoxy substituent increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility. However, the electron-donating methoxy group may reduce ester reactivity in hydrolysis reactions .

- Methyl 5-(4-methylphenyl)piperidine-3-carboxylate (CAS 1203798-88-2) : The aromatic 4-methylphenyl group introduces lipophilicity, enhancing membrane permeability and making this analog suitable for central nervous system-targeted drug candidates .

Bicyclic and Bridged Derivatives

- The hydrochloride salt form (MW 191.66) enhances crystallinity and storage stability compared to the free base .

Hydrochloride Salts

- Methyl 5-methylpiperidine-3-carboxylate hydrochloride (CAS 89895-55-6) : Salt formation improves solubility in polar solvents and facilitates purification. The hydrochloride derivative is commonly used in salt metathesis reactions to generate active pharmaceutical ingredients (APIs) .

Research Findings and Data Tables

Table 1. Key Properties of Selected Piperidine Carboxylates

Biological Activity

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate is a chiral piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity. The specific configuration at the 3rd and 5th positions allows it to interact selectively with various biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. This interaction can modulate their activity, leading to various physiological responses. While detailed pathways are still under investigation, preliminary studies suggest that the compound may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.

Biological Activity and Therapeutic Applications

Research indicates that this compound has potential applications in treating conditions such as obesity and metabolic disorders. Its mechanism may involve modulation of neuropeptides that regulate appetite and energy balance .

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| (3R,5S)-5-Methylpiperidine-3-carboxylic acid | Structure | Moderate receptor binding | Different stereochemistry affects reactivity |

| (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl | Structure | Inhibitory effects on certain enzymes | Hydroxyl group enhances binding affinity |

The differences in stereochemistry among these compounds significantly influence their biological interactions and therapeutic potentials.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of piperidine derivatives. For instance, modifications at the 3rd and 5th positions have been shown to dramatically alter binding affinities and biological activities. The presence of functional groups such as hydroxyls can enhance potency by facilitating interactions with target proteins .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics when administered orally. Its metabolic stability is a key factor in determining its efficacy as a therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for (3S,5S)-methyl 5-methylpiperidine-3-carboxylate?

Methodological Answer:

The compound can be synthesized via hydrogenation of a precursor piperidine derivative under controlled conditions. For example, hydrogen sulfide (H₂S) gas has been employed in similar reactions to reduce intermediates, achieving high yields (93% in analogous systems) . Catalytic hydrogenation using palladium or platinum catalysts in solvents like ethanol or methanol is another common approach. Stereochemical control is critical; chiral starting materials (e.g., (S)-piperidine-2-carboxylate derivatives) and asymmetric catalysis may be used to preserve the (3S,5S) configuration .

Key Data:

- Reagents: H₂S, Pd/C, or PtO₂.

- Solvents: Ethanol, methanol, or dichloromethane.

- Yield Range: 77–93% (based on analogous piperidine carboxylate syntheses) .

Advanced: How can crystallography resolve discrepancies in stereochemical assignments from NMR data?

Methodological Answer:

X-ray crystallography is the gold standard for confirming absolute stereochemistry. For example, in a related piperidine derivative, crystallography revealed deviations in THF ring puckering (up to ±0.28 Å from the plane) and hydrogen-bonding networks that validated the (3S,5S) configuration . When NMR data (e.g., coupling constants or NOE correlations) conflict with computational models, single-crystal X-ray diffraction can reconcile ambiguities by providing direct spatial coordinates of substituents .

Key Data:

- Crystallographic Parameters: MoKα radiation (λ = 0.7107 Å), SHELXL-97 refinement.

- Hydrogen Bonding: O21–H···O1 interactions (d = 2.73 Å, angle = 166°) stabilize the crystal lattice .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Chiral HPLC or SFC to confirm enantiomeric purity.

- IR Spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.

- Mass Spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 188.1 for C₉H₁₇NO₂).

- ¹H/¹³C NMR for stereochemical analysis (e.g., coupling constants J₃,₅ to confirm axial/equatorial substituents) .

Advanced: How can researchers address contradictions between computational docking and experimental bioactivity data?

Methodological Answer:

Discrepancies may arise from solvent effects, protein flexibility, or incomplete conformational sampling. To resolve this:

Perform molecular dynamics (MD) simulations to explore binding-pocket flexibility.

Validate docking poses with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Synthesize and test structural analogs (e.g., replacing the methyl group with bulkier substituents) to probe steric effects .

Case Study:

In a study of pyrazole-4-carboxylates, modifying the methylsulfanyl group improved binding affinity by 30%, aligning docking predictions with in vitro IC₅₀ values .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (potential respiratory irritant).

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .

- Storage: In airtight containers at –20°C to prevent hydrolysis of the ester group .

Advanced: How can metabolic stability of this compound be assessed in preclinical studies?

Methodological Answer:

In Vitro Assays:

- Liver Microsomes: Incubate with NADPH to identify phase I metabolites (e.g., demethylation or oxidation).

- CYP450 Inhibition Screening: Assess interactions with CYP3A4/2D6 isoforms.

LC-MS/MS Metabolite Profiling: Detect and quantify metabolites using high-resolution mass spectrometry .

Key Metrics:

- Half-life (t₁/₂): >60 minutes suggests favorable stability.

- Clearance Rate: Correlate with in vivo pharmacokinetic data .

Basic: How is the compound’s stability under varying pH conditions evaluated?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Basic Conditions: Incubate in 0.1M HCl/NaOH at 37°C for 24 hours.

- Neutral Hydrolysis: Use phosphate buffer (pH 7.4).

- Analysis: Monitor degradation via HPLC-UV at 254 nm. Ester groups are prone to hydrolysis under basic conditions .

Advanced: What strategies mitigate racemization during synthetic scale-up?

Methodological Answer:

- Low-Temperature Reactions: Perform steps below 0°C to slow epimerization.

- Chiral Auxiliaries: Use tert-butoxycarbonyl (Boc) groups to stabilize the piperidine ring.

- In Situ Monitoring: Employ circular dichroism (CD) spectroscopy to track optical activity during synthesis .

Basic: What are the compound’s applications in medicinal chemistry?

Methodological Answer:

Piperidine carboxylates are common intermediates in:

- Protease Inhibitors: Modulate enzyme active sites via hydrogen bonding.

- CNS-Targeting Drugs: The methyl ester enhances blood-brain barrier penetration.

- Antimicrobial Agents: Structural analogs show activity against bacterial efflux pumps .

Advanced: How can computational models predict the compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.